molecular formula C38H57N15O11S B583303 Dnp-pro-leu-gly-cys(ME)-his-ala-D-arg-NH2 CAS No. 145224-98-2

Dnp-pro-leu-gly-cys(ME)-his-ala-D-arg-NH2

Cat. No.: B583303
CAS No.: 145224-98-2
M. Wt: 932.028
InChI Key: RQIDWDWPFOGZMH-YPJPCPJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound Dnp-pro-leu-gly-cys(ME)-his-ala-D-arg-NH2 is a synthetic peptide substrate designed for specific enzymatic studies. It is particularly used as a substrate for matrix metalloproteinase-1 (MMP-1), which is an enzyme involved in the breakdown of extracellular matrix components. The compound’s structure includes a dinitrophenyl (Dnp) group, which serves as a chromophore, allowing for the monitoring of enzymatic activity through spectrophotometric methods .

Mechanism of Action

Target of Action

The primary target of Dnp-Pro-Leu-Gly-Cys(Me)-His-Ala-D-Arg-NH2 is Matrix Metalloproteinase-1 (MMP-1) . MMP-1 is an enzyme that plays a crucial role in the degradation of extracellular matrix components, which is essential for tissue remodeling and repair.

Mode of Action

This compound acts as a substrate for MMP-1 . It has been designed to optimize substrate specificity, with two amino acids substituted at the cleavage site of the collagenase substrate . This modification allows the compound to have a 10-fold better kcat/Km value for human fibroblast collagenase than the FRET substrate M-1855 .

Biochemical Pathways

The interaction of this compound with MMP-1 affects the collagen degradation pathway . By acting as a substrate for MMP-1, it influences the rate at which this enzyme can break down collagen, a key component of the extracellular matrix. This can have downstream effects on processes such as tissue remodeling and wound healing.

Pharmacokinetics

It is soluble in DMSO , which can facilitate its delivery into biological systems.

Biochemical Analysis

Biochemical Properties

Dnp-pro-leu-gly-cys(ME)-his-ala-D-arg-NH2 interacts with several enzymes, proteins, and other biomolecules. It has been found to have a 10-fold better kcat/Km value for human fibroblast collagenase than the FRET substrate M-1855 . This suggests that this compound has a high affinity for this enzyme and can be efficiently catalyzed.

Molecular Mechanism

It is known to interact with human fibroblast collagenase, suggesting it may play a role in the breakdown of collagen in the extracellular matrix

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dnp-pro-leu-gly-cys(ME)-his-ala-D-arg-NH2 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:

    Resin Loading: The synthesis begins with the attachment of the first amino acid to a solid resin.

    Coupling: Subsequent amino acids are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: After each coupling step, the protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

    Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this peptide follows similar steps but on a larger scale. Automation and optimization of SPPS allow for the efficient production of high-purity peptides. The use of advanced purification techniques, such as preparative HPLC, ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Dnp-pro-leu-gly-cys(ME)-his-ala-D-arg-NH2: undergoes several types of chemical reactions, including:

    Oxidation: The cysteine residue can undergo oxidation to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: The dinitrophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can react with the dinitrophenyl group under mild conditions.

Major Products

Scientific Research Applications

Dnp-pro-leu-gly-cys(ME)-his-ala-D-arg-NH2: is widely used in scientific research, particularly in the following areas:

    Chemistry: As a substrate for studying the activity of matrix metalloproteinases (MMPs), which are involved in various biochemical processes.

    Biology: Used in enzymatic assays to monitor the activity of MMP-1 and other related enzymes.

    Medicine: Research on the role of MMPs in diseases such as cancer, arthritis, and cardiovascular diseases.

    Industry: Employed in the development of diagnostic assays and therapeutic agents targeting MMPs

Comparison with Similar Compounds

Dnp-pro-leu-gly-cys(ME)-his-ala-D-arg-NH2: is unique due to its specific sequence and the presence of the dinitrophenyl group. Similar compounds include:

    Dnp-pro-leu-gly-leu-trp-ala-D-arg-NH2: Another substrate for MMP-1 with a different sequence.

    Dnp-pro-leu-gly-cys-his-ala-D-arg-NH2: Lacks the methyl group on cysteine.

    Dnp-pro-leu-gly-cys(ME)-his-ala-D-arg-OH: Has a free carboxyl group instead of an amide group at the C-terminus.

These compounds differ in their sequences and functional groups, which can affect their specificity and reactivity with MMP-1 .

Biological Activity

Dnp-Pro-Leu-Gly-Cys(ME)-His-Ala-D-Arg-NH2 is a synthetic peptide that has garnered attention for its biological activity, particularly in the context of enzyme substrates and potential therapeutic applications. This article reviews the compound's biological properties, including its enzymatic interactions, substrate specificity, and implications in various biological systems.

Chemical Structure and Properties

This compound is characterized by a sequence of amino acids with specific modifications that enhance its stability and activity. The presence of the Dnp (dinitrophenyl) group is crucial for its function as a fluorogenic substrate, which allows for the monitoring of enzymatic reactions through fluorescence.

Enzymatic Activity

Research indicates that this compound acts as a substrate for various matrix metalloproteinases (MMPs). These enzymes play significant roles in tissue remodeling and are implicated in numerous physiological and pathological processes, including cancer metastasis and wound healing.

Substrate Specificity

The substrate specificity of this compound has been extensively studied. For example, it has been shown to possess a tenfold greater catalytic efficiency (kcat/Kmk_{cat}/K_m) compared to other substrates like Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2, indicating its potential utility in biochemical assays and therapeutic applications .

Case Studies and Research Findings

  • Fluorogenic Assays : In studies utilizing fluorogenic peptide substrates, this compound demonstrated significant hydrolysis rates by MMPs, making it an effective tool for measuring enzyme activity in various biological samples. The hydrolysis at specific peptide bonds allows researchers to quantify MMP activity in pathological conditions .
  • Therapeutic Implications : The modulation of MMP activity through specific inhibitors or substrates like this compound may offer therapeutic avenues for diseases characterized by excessive tissue remodeling, such as cancer and fibrosis. By selectively targeting MMPs, it may be possible to develop treatments that mitigate disease progression .

Data Table: Enzymatic Activity Comparison

Substratekcatk_{cat} (s1^{-1})KmK_m (µM)kcat/Kmk_{cat}/K_m (M1^{-1}s1^{-1})
This compound0.322.6122,000
Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH20.0117.11,500
Mca-Pro-Lys-Pro-Qln-Gln~Phe-Phe-Gly1.0710010,800

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[2-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methylsulfanyl-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H57N15O11S/c1-20(2)13-25(50-37(60)29-8-6-12-51(29)28-10-9-23(52(61)62)15-30(28)53(63)64)34(57)44-17-31(54)47-27(18-65-4)36(59)49-26(14-22-16-42-19-45-22)35(58)46-21(3)33(56)48-24(32(39)55)7-5-11-43-38(40)41/h9-10,15-16,19-21,24-27,29H,5-8,11-14,17-18H2,1-4H3,(H2,39,55)(H,42,45)(H,44,57)(H,46,58)(H,47,54)(H,48,56)(H,49,59)(H,50,60)(H4,40,41,43)/t21-,24+,25-,26-,27-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIDWDWPFOGZMH-YPJPCPJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CSC)C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C2CCCN2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CSC)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H57N15O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

932.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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